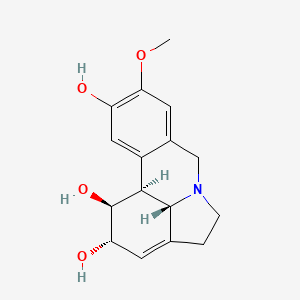

Pseudolycorine

Description

This compound has been reported in Narcissus jacetanus, Pancratium maritimum, and other organisms with data available.

alkaloid isolated from Narcissus tazetta var. chinensis Roem, N. papyraceus or Lycoris radiata Herb; structure in first source

Properties

IUPAC Name |

(1S,14S,15S,16S)-5-methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraene-4,14,15-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-21-13-5-9-7-17-3-2-8-4-12(19)16(20)14(15(8)17)10(9)6-11(13)18/h4-6,12,14-16,18-20H,2-3,7H2,1H3/t12-,14-,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAHWDNDUGDSLE-ARLBYUKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3C(C(C=C4C3N(CC4)CC2=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]3[C@@H]([C@H](C=C4[C@H]3N(CC4)CC2=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00231711 | |

| Record name | 9-Methoxy-3,12-didehydrogalanthan-1,2,10-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29429-03-6, 82372-67-6 | |

| Record name | Pseudolycorine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29429-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudolycorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029429036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methoxy-3,12-didehydrogalanthan-1,2,10-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082372676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methoxy-3,12-didehydrogalanthan-1,2,10-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Natural Source of Pseudolycorine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolycorine, a member of the Amaryllidaceae alkaloid family, is a naturally occurring compound with demonstrated cytotoxic and potential anticancer activities. This technical guide provides a comprehensive overview of the primary natural sources of this compound, details its isolation and quantification, and explores its potential mechanism of action through signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Amaryllidaceae family. Various species within the genera Lycoris and Narcissus have been identified as significant natural reservoirs of this alkaloid.

Primary Botanical Sources

The principal plant species from which this compound has been isolated and identified include:

-

Lycoris radiata (Red Spider Lily): The bulbs of Lycoris radiata are a well-documented source of a diverse range of Amaryllidaceae alkaloids, including this compound.[1]

-

Narcissus tazetta (Paperwhite Narcissus): This species, along with its subspecies such as Narcissus tazetta subsp. tazetta, has been shown to contain this compound.[2][3]

-

Narcissus poeticus subsp. assoanus : Notably, in this subspecies, this compound has been identified as the major alkaloid, constituting approximately 50% of the total alkaloid content in both the aerial parts and bulbs.[4]

-

Pancratium maritimum (Sea Daffodil): This coastal plant is another confirmed natural source of this compound.[5]

-

Narcissus jacetanus : This species is also reported to contain this compound.[5]

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed (e.g., bulb, aerial parts), the developmental stage, and the geographical location. While comprehensive comparative data is limited, the following table summarizes available quantitative information.

| Plant Species | Plant Part | Method of Analysis | Reported Concentration/Yield | Reference |

| Lycoris radiata | Bulb | Capillary Electrophoresis with Online Electrochemiluminescence Detection | Linear detection range of 0.002-2 µg/mL | [6] |

| Narcissus poeticus subsp. assoanus | Aerial Parts and Bulb | Not specified | Major alkaloid, ~50% of total alkaloids | [4] |

Experimental Protocols

Extraction and Isolation of this compound

The isolation of this compound from its natural sources typically involves a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on methods developed for Amaryllidaceae alkaloids.

2.1.1. General Acid-Base Extraction Protocol

-

Plant Material Preparation: Fresh or dried plant material (typically bulbs) is ground into a fine powder.

-

Acidic Extraction: The powdered material is macerated with a dilute acid solution (e.g., 1-2% sulfuric acid or hydrochloric acid) for an extended period (e.g., 24-48 hours) at room temperature. This process protonates the alkaloids, rendering them soluble in the aqueous acidic solution.

-

Filtration and Basification: The acidic extract is filtered to remove solid plant debris. The filtrate is then basified with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, making them less water-soluble and more soluble in organic solvents.

-

Organic Solvent Extraction: The basified aqueous solution is repeatedly partitioned with an immiscible organic solvent such as chloroform or ethyl acetate. The alkaloids migrate to the organic phase.

-

Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.

2.1.2. Purification by pH-Zone-Refinement Centrifugal Partition Chromatography (CPC)

This advanced liquid-liquid chromatography technique is highly effective for the separation and purification of alkaloids.[7]

-

Solvent System Selection: A suitable biphasic solvent system is selected. A common system for Amaryllidaceae alkaloids is Methyl-tert-butyl ether/acetonitrile/water. The partition coefficient (K) of the target compound is a critical parameter for selecting the appropriate solvent system.

-

Sample Preparation: The crude alkaloid extract is dissolved in the mobile phase.

-

CPC Operation:

-

The CPC column is filled with the stationary phase.

-

The apparatus is rotated at a specific speed (e.g., 1000-2000 rpm).

-

The mobile phase is pumped through the column.

-

The sample is injected into the system.

-

A retainer and an extruder solution (an acid and a base, respectively, in the mobile and stationary phases) are used to create a pH gradient that facilitates the separation of the alkaloids.

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

-

Crystallization: The purified fractions are concentrated, and the this compound is crystallized from a suitable solvent to yield the pure compound.

Workflow for Isolation and Purification

Biological Activity and Signaling Pathways

This compound has demonstrated cytotoxic activity against various cancer cell lines.[2] While the precise molecular mechanisms are still under investigation, its structural similarity to the well-studied Amaryllidaceae alkaloid, lycorine, suggests a comparable mode of action, primarily through the induction of apoptosis.

Proposed Apoptotic Signaling Pathway of this compound

Based on the known mechanisms of lycorine, it is hypothesized that this compound induces apoptosis through the intrinsic (mitochondrial) pathway, potentially involving the JNK signaling pathway.

Pathway Description:

-

Induction of Oxidative Stress: this compound is proposed to increase the intracellular levels of Reactive Oxygen Species (ROS).

-

Activation of JNK Signaling: Elevated ROS can activate the c-Jun N-terminal kinase (JNK) signaling pathway.

-

Modulation of Bcl-2 Family Proteins: The activation of JNK and the direct action of this compound may lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.

-

Mitochondrial Dysfunction: The shift in the Bax/Bcl-2 ratio leads to a decrease in the mitochondrial membrane potential.

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.

-

Caspase Activation Cascade: Cytochrome c initiates the activation of caspase-9, which in turn activates the executioner caspase-3.

-

Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell, leading to apoptosis.

Conclusion

This compound, an Amaryllidaceae alkaloid sourced from various species of Lycoris and Narcissus, exhibits promising cytotoxic properties. This guide has provided an overview of its natural origins, a framework for its isolation and purification, and a plausible mechanism of action based on its structural similarity to lycorine. Further research is warranted to fully elucidate the quantitative distribution of this compound in its botanical sources and to definitively map its signaling pathways. Such studies will be instrumental in harnessing the therapeutic potential of this natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound N-oxide, a new N-oxide from Narcissus tazetta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chapter 3 Chemical and Biological Aspects of Narcissus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C16H19NO4 | CID 443689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Determination of this compound in the bulb of lycoris radiata by capillary electrophoresis combined with online electrochemiluminescence using ultrasonic-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation of Three Lycorine Type Alkaloids from Rhodolirium speciosum (Herb.) Ravenna Using pH-Zone-Refinement Centrifugal Partition Chromatography and Their Acetylcholinesterase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Pseudolycorine: A Technical Guide for Researchers

Introduction

Pseudolycorine, a member of the Amaryllidaceae alkaloid family, has emerged as a compound of significant interest to the scientific community due to its notable biological activities, including anticancer and antiviral properties. This technical guide provides a comprehensive overview of the historical discovery and isolation of this compound, detailed experimental protocols for its extraction and purification, and a summary of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with natural products and exploring their therapeutic potential.

Historical Discovery and Isolation

The history of this compound is intrinsically linked to the broader exploration of Amaryllidaceae alkaloids, a class of compounds known for their diverse and potent biological effects. While the first Amaryllidaceae alkaloid, lycorine, was isolated in 1877 from Narcissus pseudonarcissus, the specific discovery of this compound appears to have taken place in the mid-20th century.

Early isolation efforts relied on classical phytochemical techniques, which have since been refined with the advent of modern chromatographic and spectroscopic methods. Today, this compound is known to be present in various Amaryllidaceae species, including Narcissus tazetta, Lycoris radiata, and Hymenocallis littoralis[1][2][3].

Quantitative Data on this compound Content

The concentration of this compound and related alkaloids can vary significantly depending on the plant species, the part of the plant used, the geographical location, and the time of harvest. The following tables summarize available quantitative data on the alkaloid content in various Amaryllidaceae species.

| Plant Species | Plant Part | Total Alkaloid Yield (% of Dry Weight) | This compound Content (% of Total Alkaloids or Dry Weight) | Reference |

| Lycoris radiata | Bulbs | 1.58 - 5.55 mg/g DW | Lycorine (a related alkaloid) was the most abundant, constituting about 25% of the total alkaloids. Specific data for this compound was not provided. | [4] |

| Pancratium trianthum | Bulbs | 0.06% of initial bulb biomass | Qualitative presence of lycorine and narciclasine-like alkaloids confirmed. | [5] |

| Narcissus tazetta subsp. tazetta | Bulbs | Not specified | 0.0250% DW | [6] |

| Narcissus tazetta subsp. tazetta | Aerial Parts | Not specified | 0.0672% DW | [6] |

Note: Quantitative data for pure this compound is often limited in the literature, with many studies focusing on the principal alkaloid, lycorine, or the total alkaloid content. The data presented here is based on available studies and highlights the variability in alkaloid content.

Experimental Protocols

The isolation of this compound involves extraction from plant material followed by purification to isolate the target compound. Both historical and modern methods are presented below.

Historical Method: Acid-Base Extraction (circa 1950s)

This protocol is a generalized representation of the acid-base extraction techniques that would have been employed during the mid-20th century for the isolation of alkaloids.

Objective: To extract and isolate a crude mixture of alkaloids from Amaryllidaceae plant material.

Materials:

-

Dried and powdered plant material (e.g., bulbs of Lycoris radiata)

-

Methanol or Ethanol

-

Dilute sulfuric acid (e.g., 2% H₂SO₄)

-

Ammonia solution (e.g., 10% NH₄OH)

-

Chloroform or Diethyl ether

-

Filter paper and funnel

-

Separatory funnel

-

Rotary evaporator (or distillation apparatus)

Procedure:

-

Extraction: Macerate the powdered plant material with methanol or ethanol at room temperature for an extended period (24-48 hours), with occasional shaking. Repeat the extraction process 2-3 times with fresh solvent.

-

Solvent Evaporation: Combine the alcoholic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acidification: Suspend the crude extract in dilute sulfuric acid. This protonates the alkaloids, forming their water-soluble salts.

-

Defatting: Extract the acidic aqueous solution with a nonpolar solvent like diethyl ether or hexane to remove fats, waxes, and other non-alkaloidal impurities. Discard the organic layer.

-

Basification: Make the acidic aqueous solution alkaline (pH 9-10) by the slow addition of ammonia solution. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.

-

Liquid-Liquid Extraction: Extract the basified aqueous solution multiple times with chloroform or diethyl ether. The free base alkaloids will partition into the organic layer.

-

Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a crude alkaloid mixture containing this compound.

-

Further Purification: The crude alkaloid mixture would then be subjected to further separation techniques of the era, such as fractional crystallization or early forms of column chromatography (e.g., using alumina), to isolate individual alkaloids like this compound.

Modern Method: Ultrasonic-Assisted Extraction and HPLC Analysis

This protocol describes a more contemporary and efficient method for the extraction and quantification of this compound.

Objective: To extract this compound from Lycoris radiata bulbs and quantify its concentration using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Fresh or dried bulbs of Lycoris radiata

-

Methanol

-

Sulfuric acid

-

Ultrasonic bath

-

Centrifuge

-

HPLC system with a C18 column and a suitable detector (e.g., DAD or MS)

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Ammonia solution

Procedure:

-

Sample Preparation: Dry the plant material (e.g., lyophilize) and grind it into a fine powder.

-

Ultrasonic-Assisted Extraction:

-

Weigh a precise amount of the powdered plant material (e.g., 100 mg) into a centrifuge tube.

-

Add a defined volume of extraction solvent (e.g., 1 mL of methanol or an acidic aqueous solution).

-

Place the tube in an ultrasonic bath and sonicate for a specified time (e.g., 30 minutes) at a controlled temperature.

-

-

Centrifugation and Filtration:

-

Centrifuge the sample to pellet the solid plant material.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

-

HPLC Analysis:

-

Inject a known volume of the filtered extract onto the HPLC system.

-

Perform chromatographic separation using a C18 column and a suitable mobile phase gradient. An example mobile phase could be a gradient of A: water with 25 mM ammonium acetate and 25 mM ammonia, and B: acetonitrile[7].

-

Detect the eluting compounds using a DAD detector at an appropriate wavelength or a mass spectrometer.

-

Identify the this compound peak by comparing its retention time and/or mass spectrum with that of a pure this compound standard.

-

Quantify the amount of this compound in the sample by creating a calibration curve with the standard.

-

Biosynthesis and Experimental Workflows

The biosynthesis of this compound follows the general pathway for Amaryllidaceae alkaloids, starting from the amino acids phenylalanine and tyrosine.

Biosynthetic Pathway of this compound

The following diagram illustrates the key steps in the biosynthesis of lycorine-type alkaloids, including this compound.

Caption: Biosynthesis of Lycorine-Type Alkaloids.

General Experimental Workflow for Isolation and Identification

The following diagram outlines a typical workflow for the isolation and identification of this compound from a plant source.

Caption: General Experimental Workflow.

References

- 1. This compound | C16H19NO4 | CID 443689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chapter 3 Chemical and Biological Aspects of Narcissus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Biological Investigation of Amaryllidaceae Alkaloid Extracts from the Bulbs of Pancratium trianthum Collected in the Senegalese Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Pseudolycorine: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolycorine, a member of the Amaryllidaceae alkaloid family, has garnered significant interest within the scientific community for its pronounced anticancer activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. It details the methodologies employed for its structural elucidation and presents available data in a structured format. Furthermore, this guide explores the current understanding of its mechanism of action, including its role in the inhibition of protein synthesis and induction of apoptosis, visualized through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery and development.

Chemical Structure and Properties

This compound is a phenanthridine alkaloid isolated from various species of the Narcissus genus.[1][2] Its chemical formula is C₁₆H₁₉NO₄, and it has a molecular weight of 289.33 g/mol .[3]

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value |

| IUPAC Name | (1S,14S,15S,16S)-5-methoxy-9-azatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-2,4,6,12-tetraene-4,14,15-triol[3] |

| CAS Number | 29429-03-6[3] |

| Molecular Formula | C₁₆H₁₉NO₄[3] |

| Molecular Weight | 289.33 g/mol [3] |

| SMILES | COC1=C(C=C2[C@@H]3--INVALID-LINK--CC2=C1)O">C@@HO)O[3] |

Stereochemistry

The absolute configuration of the stereocenters in this compound is crucial for its biological activity. The IUPAC name specifies the stereochemistry as (1S, 14S, 15S, 16S), highlighting the defined three-dimensional arrangement of its atoms.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols for Structural Elucidation

The structural characterization of this compound involves a combination of chromatographic separation and spectroscopic analysis.

Isolation of this compound

A general procedure for the isolation of Amaryllidaceae alkaloids from plant material, such as the bulbs of Narcissus tazetta, is as follows:

-

Extraction: The air-dried and powdered plant material is extracted with a solvent such as methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure complete extraction of the alkaloids.

-

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The extract is acidified (e.g., with 2% H₂SO₄), and the acidic solution is then washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH) and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane).

-

Chromatographic Separation: The resulting alkaloid-rich fraction is then subjected to various chromatographic techniques for the isolation of individual compounds. These techniques may include:

-

Column Chromatography: Often using silica gel or alumina as the stationary phase and a gradient of solvents (e.g., chloroform-methanol mixtures) as the mobile phase.

-

Preparative Thin-Layer Chromatography (TLC): For the final purification of the isolated compounds.

-

High-Performance Liquid Chromatography (HPLC): For high-resolution separation and purification.

-

Spectroscopic Analysis

The definitive structure of this compound is determined using a combination of spectroscopic methods.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR data are essential.

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations observed in the 2D spectra are used to piece together the molecular structure and assign all proton and carbon signals.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound-type Alkaloids

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 8.0 | 110 - 150 |

| Olefinic Protons | 5.5 - 6.5 | 120 - 140 |

| Protons adjacent to Oxygen | 3.5 - 4.5 | 60 - 80 |

| Protons adjacent to Nitrogen | 2.5 - 3.5 | 40 - 60 |

| Methoxy Group (OCH₃) | 3.8 - 4.0 | 55 - 60 |

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure and absolute stereochemistry of a molecule.

-

Crystallization: High-quality single crystals of this compound are grown, typically by slow evaporation of a solvent from a concentrated solution of the pure compound.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.

A publicly available Crystallographic Information File (CIF) for this compound was not identified during the literature search for this guide. Therefore, a table of specific crystallographic data cannot be presented.

Biological Activity and Signaling Pathways

This compound exhibits significant biological activity, most notably its potent anticancer effects.[2] Like other Amaryllidaceae alkaloids, its mechanism of action is believed to involve the inhibition of protein synthesis and the induction of apoptosis.[4][5]

Inhibition of Protein Synthesis

This compound has been shown to inhibit protein synthesis in eukaryotic cells.[4] This inhibition is a key contributor to its cytotoxic effects. The proposed mechanism involves the alkaloid binding to the ribosome, thereby interfering with the translation process.

Caption: Inhibition of Protein Synthesis by this compound.

Induction of Apoptosis

This compound has been observed to induce apoptosis, or programmed cell death, in cancer cell lines.[5] While the specific signaling cascade for this compound is still under investigation, the pathways initiated by the closely related alkaloid, lycorine, provide a likely model. This involves the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Caption: Proposed Apoptotic Signaling Pathway of this compound.

Conclusion

This compound stands out as a promising natural product with significant potential for the development of novel anticancer therapeutics. This guide has provided a detailed overview of its chemical structure, stereochemistry, and the experimental methodologies used for its characterization. While there is a clear understanding of its core structure and biological activities, such as the inhibition of protein synthesis and induction of apoptosis, a notable gap exists in the public availability of detailed quantitative NMR and X-ray crystallographic data. Further research to delineate the specific molecular targets and signaling pathways of this compound will be crucial for its advancement as a clinical candidate. The information compiled herein aims to facilitate and inspire such future investigations in the fields of medicinal chemistry and oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound N-oxide, a new N-oxide from Narcissus tazetta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]

- 4. Inhibitors of protein synthesis in eukarytic cells. Comparative effects of some amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biosynthesis of Pseudolycorine in Amaryllidaceae: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the enzymatic cascade, regulatory mechanisms, and analytical methodologies central to the formation of the promising alkaloid, pseudolycorine.

Introduction

The Amaryllidaceae family of flowering plants is a rich reservoir of structurally diverse and biologically active alkaloids. Among these, this compound, a member of the lycorine-type subgroup, has garnered significant interest for its potential pharmacological applications. Understanding the intricate biosynthetic pathway of this compound is paramount for its sustainable production, derivatization, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including the key enzymatic steps, regulatory networks, quantitative data, and detailed experimental protocols relevant to its study.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a specialized branch of the well-established Amaryllidaceae alkaloid pathway, originating from the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway can be conceptually divided into three main stages: the formation of the common precursor norbelladine, the crucial oxidative coupling to form the lycorine skeleton, and the final tailoring steps leading to this compound.

Formation of the Norbelladine Backbone

The initial steps of the pathway converge on the synthesis of the central intermediate, norbelladine. This process involves enzymes from the general phenylpropanoid pathway and a key condensation reaction.

-

From L-Phenylalanine to 3,4-dihydroxybenzaldehyde (3,4-DHBA): L-phenylalanine is first converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL) . A series of hydroxylation reactions catalyzed by cinnamate 4-hydroxylase (C4H) and p-coumarate 3-hydroxylase (C3H) leads to the formation of caffeic acid. The exact enzymatic steps from caffeic acid to 3,4-DHBA are not fully elucidated but are proposed to involve enzymes like 4-hydroxybenzaldehyde synthase (HBS) and ascorbate peroxidase (APX).

-

From L-Tyrosine to Tyramine: In a parallel branch, L-tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to yield tyramine.

-

Condensation to Norbelladine: The crucial condensation of tyramine and 3,4-DHBA to form a Schiff base intermediate, norcraugsodine, is catalyzed by norbelladine synthase (NBS) . This unstable intermediate is then reduced to norbelladine by noroxomaritidine/norcraugsodine reductase (NR) .[1]

Methylation and Oxidative Coupling

Norbelladine serves as a branch point for the synthesis of various Amaryllidaceae alkaloid skeletons. For the formation of the lycorine-type structure, a specific methylation and a regioselective oxidative coupling reaction are required.

-

O-Methylation: Norbelladine is methylated at the 4'-hydroxyl group by norbelladine 4'-O-methyltransferase (N4OMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, to produce 4'-O-methylnorbelladine.[2] This step is a critical control point, directing the flux towards the majority of Amaryllidaceae alkaloids.

-

Ortho-para' Oxidative Coupling: The defining step for the lycorine skeleton is the intramolecular ortho-para' oxidative C-C coupling of 4'-O-methylnorbelladine. This reaction is catalyzed by a specific cytochrome P450 enzyme, likely a member of the CYP96T subfamily (e.g., CYP96T5) , in conjunction with a short-chain dehydrogenase/reductase (SDR) .[3][4] This cyclization results in the formation of the intermediate norpluviine.

Final Biosynthetic Steps to this compound

The final steps from norpluviine to this compound involve a series of hydroxylation and other modifications, though the specific enzymes for these transformations are yet to be fully characterized. The structure of this compound suggests at least one hydroxylation event.

Quantitative Data on this compound and Precursors

Quantitative analysis of this compound and its precursors is crucial for understanding pathway flux and for optimizing production in various systems. The available data is currently limited but provides valuable insights.

| Compound | Plant Species | Tissue | Concentration Range | Method of Analysis | Reference |

| This compound | Lycoris radiata | Bulb | 0.002 - 2 µg/mL | Capillary Electrophoresis with Electrochemiluminescence | |

| This compound | Narcissus jacetanus | Leaves | Present (relative quantification) | GC-MS | |

| This compound | Narcissus tazetta subsp. tazetta | Bulbs | Isolated | Not specified | [4] |

| Lycorine | Lycoris radiata | Bulbs | up to 1.43 mg/g DW | HPLC | [5] |

| Lycorine | Narcissus pseudonarcissus | Leaves | Present (relative quantification) | GC-MS | [6] |

| Galanthamine | Narcissus confusus | Leaves | 301 µ g/100 mg DW | GC-MS | [7] |

Enzyme Kinetic Data for Norbelladine 4'-O-methyltransferase (NpOMT) from Narcissus papyraceus

| Substrate | Km (µM) | Vmax (pkat/mg protein) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference |

| Norbelladine | 11.8 ± 1.5 | 1.88 ± 0.05 | 0.051 | 0.0043 | [2] |

| 3,4-DHBA | 108.7 ± 15.3 | 0.44 ± 0.02 | 0.012 | 0.0001 | [2] |

| Caffeic acid | 229.4 ± 29.8 | 0.52 ± 0.03 | 0.014 | 0.00006 | [2] |

Experimental Protocols

Extraction and Quantification of this compound by HPLC-UV

This protocol provides a general framework for the extraction and analysis of this compound from plant material. Optimization may be required depending on the specific plant matrix.

Materials:

-

Plant material (e.g., bulbs of Lycoris radiata)

-

Methanol (HPLC grade)

-

0.1% Trifluoroacetic acid (TFA) in water

-

Acetonitrile (HPLC grade)

-

This compound standard

-

Liquid nitrogen

-

Grinder or mortar and pestle

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Sample Preparation: Freeze the fresh plant material in liquid nitrogen and grind to a fine powder. Lyophilize the powder to determine the dry weight.

-

Extraction: Accurately weigh approximately 100 mg of the dried powder into a centrifuge tube. Add 10 mL of methanol.

-

Ultrasonic-Assisted Extraction: Place the tube in an ultrasonic bath for 30 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B. The gradient should be optimized for the specific column and sample.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 290 nm

-

Injection Volume: 20 µL

-

-

Quantification: Prepare a calibration curve using a series of known concentrations of the this compound standard. Compare the peak area of this compound in the sample chromatogram to the calibration curve to determine its concentration.

Heterologous Expression and Assay of Norbelladine 4'-O-methyltransferase (N4OMT)

This protocol describes the expression of N4OMT in E. coli and a subsequent in vitro activity assay.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with N4OMT cDNA (e.g., pET vector)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT)

-

Lysozyme

-

DNase I

-

Ni-NTA affinity chromatography column

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.5)

-

Norbelladine (substrate)

-

S-adenosyl-L-methionine (SAM) (methyl donor)

-

LC-MS system

Procedure:

-

Protein Expression: Transform the expression vector into E. coli. Grow a culture in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

-

Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication after treatment with lysozyme and DNase I. Centrifuge to pellet cell debris. Purify the His-tagged N4OMT from the supernatant using a Ni-NTA affinity column according to the manufacturer's instructions.

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 7.5

-

100 µM Norbelladine

-

200 µM SAM

-

5-10 µg of purified N4OMT enzyme

-

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge to pellet any precipitated protein.

-

-

Product Analysis: Analyze the supernatant by LC-MS to detect the formation of 4'-O-methylnorbelladine (m/z increase of 14 compared to norbelladine).

Signaling Pathways and Regulation

The biosynthesis of this compound, as with other specialized metabolites, is tightly regulated by a complex network of signaling pathways that respond to both developmental cues and environmental stimuli.

Jasmonate Signaling

Jasmonates (JAs), particularly methyl jasmonate (MeJA), are well-known elicitors of secondary metabolism in plants. In Amaryllidaceae, MeJA treatment has been shown to induce the expression of key biosynthetic genes and lead to the accumulation of alkaloids, including those of the lycorine-type.[8][9] The signaling cascade involves the degradation of JAZ repressor proteins, which allows for the activation of transcription factors such as MYC2 .[10] LaMYC2 from Lycoris aurea has been identified as a positive regulator of lycorine biosynthesis.[8]

Light Signaling

Light is a crucial environmental factor that influences the biosynthesis of many plant secondary metabolites.[11] In the context of Amaryllidaceae alkaloids, light has been shown to modulate the expression of biosynthetic genes.[12] The general phenylpropanoid pathway, which provides the 3,4-DHBA precursor, is known to be regulated by light-responsive transcription factors that bind to specific cis-acting elements in the promoters of genes like PAL and C4H.[13] While the specific light-responsive elements and transcription factors directly controlling the later steps of this compound biosynthesis are yet to be fully elucidated, it is likely that light plays a significant role in coordinating the overall pathway activity.

Visualizations

Caption: The biosynthetic pathway of this compound in Amaryllidaceae.

Caption: Experimental workflow for N4OMT heterologous expression and assay.

Caption: Jasmonate signaling pathway regulating lycorine-type alkaloid biosynthesis.

Conclusion

The biosynthesis of this compound represents a fascinating example of the complex chemical machinery within the Amaryllidaceae family. While the core pathway has been largely elucidated, significant research opportunities remain in identifying and characterizing the enzymes responsible for the final tailoring steps and in unraveling the intricate regulatory networks that control pathway flux. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this promising alkaloid, with the ultimate goal of harnessing its therapeutic potential. Continued research in this area, leveraging modern tools of synthetic biology and metabolic engineering, holds the key to unlocking the full potential of this compound and other valuable Amaryllidaceae alkaloids.

References

- 1. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer's drug galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. MYC2 Differentially Modulates Diverse Jasmonate-Dependent Functions in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine [frontiersin.org]

- 9. Cloning and characterization of norbelladine synthase catalyzing the first committed reaction in Amaryllidaceae alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of MYC2 Transcription Factors in Plant Secondary Metabolism and Stress Response Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. – Oriental Journal of Chemistry [orientjchem.org]

- 13. Light-inducible and constitutively expressed DNA-binding proteins recognizing a plant promoter element with functional relevance in light responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antitumor Potential of Pseudolycorine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolycorine, a natural Amaryllidaceae alkaloid, has emerged as a compound of interest in oncology research due to its demonstrated cytotoxic and growth-inhibitory effects against a range of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's antitumor properties, with a focus on its mechanism of action, in vitro efficacy, and the experimental methodologies used for its evaluation. While in vivo data and detailed signaling pathways for this compound are still under active investigation, this document compiles the available information and draws parallels with its closely related and more extensively studied analog, Lycorine, to provide a holistic perspective for future research and drug development endeavors.

Introduction

The Amaryllidaceae family of plants has long been a source of structurally diverse and biologically active alkaloids. Among these, this compound has garnered attention for its potential as an anticancer agent. Structurally similar to Lycorine, this compound exhibits significant growth-inhibitory activity against various cancer cell types, including those resistant to pro-apoptotic stimuli. This guide aims to consolidate the existing scientific knowledge on this compound's antitumor properties, presenting quantitative data, experimental protocols, and mechanistic insights to aid researchers in this field.

In Vitro Antitumor Activity of this compound

This compound has demonstrated potent growth-inhibitory effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in numerous studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-small cell lung cancer | 7.4 | [1] |

| OE21 | Esophageal cancer | 7.9 | [1] |

| Hs683 | Glioma | 7.9 | [1] |

| U373 | Glioblastoma | 7.8 | [1] |

| B16F10 | Melanoma | 7.5 | [1] |

| Jurkat | Leukemia | Induces apoptosis at µM level | [2][3] |

Mechanism of Action

The precise molecular mechanisms underlying this compound's antitumor activity are not yet fully elucidated. However, studies on this compound and its structural analog Lycorine suggest a multi-faceted mechanism that includes the induction of apoptosis and potential interference with the cell cycle.

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In Jurkat leukemia cells, treatment with this compound leads to characteristic apoptotic nuclear morphology.[2][3] While the specific signaling cascades for this compound-induced apoptosis are under investigation, insights can be drawn from the well-documented apoptotic pathways triggered by Lycorine.

Lycorine is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] Key events in these pathways include the downregulation of anti-apoptotic proteins like Bcl-2, the upregulation of pro-apoptotic proteins such as Bax, the release of cytochrome c from mitochondria, and the activation of caspases.[4][5]

Cell Cycle Arrest

While direct evidence for this compound's effect on the cell cycle is limited, studies on Lycorine suggest that it can induce cell cycle arrest, primarily at the G0/G1 and G2/M phases, in various cancer cell lines.[5][6] This arrest is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[5] The upregulation of the CDK inhibitor p21 appears to be a crucial event in Lycorine-induced cell cycle arrest.[4]

In Vivo Antitumor Activity

Currently, there is a notable lack of publicly available in vivo efficacy data specifically for this compound. However, the extensive in vivo research on Lycorine in various xenograft models provides a strong rationale for investigating this compound in similar preclinical settings. Lycorine has been shown to effectively inhibit tumor growth in xenograft models of melanoma, leukemia, and ovarian cancer.[4] These studies suggest that Amaryllidaceae alkaloids of this class can exert significant antitumor effects in a whole-animal context with acceptable toxicity profiles.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the antitumor properties of compounds like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized, and the absorbance is measured.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity studies on the lycorine pharmacophore: A potent inducer of apoptosis in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis induced by lycorine in KM3 cells is associated with the G0/G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Unveiling the Antiviral Potential of Pseudolycorine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 19, 2025

Executive Summary

Pseudolycorine, an Amaryllidaceae alkaloid, has emerged as a compound of interest for its biological activities. While research into its antiviral spectrum is still in its nascent stages, preliminary data and the extensive antiviral profile of its close structural analog, lycorine, suggest that this compound warrants further investigation as a potential antiviral agent. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on the antiviral activity of this compound. Due to the scarcity of direct evidence, this document extensively leverages the well-documented antiviral properties of lycorine to provide a predictive framework and guide future research on this compound. We present available quantitative data, detailed experimental protocols for antiviral and cytotoxicity testing, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a naturally occurring Amaryllidaceae alkaloid found in plants of the Narcissus genus and other related species[1]. Structurally, it is a diastereomer of lycorine, another prominent Amaryllidaceae alkaloid with a broad range of documented biological activities, including potent antiviral effects[2]. The primary focus of research on this compound to date has been its cytotoxic and apoptotic effects on cancer cell lines[3]. However, its structural similarity to lycorine suggests a potential for a similar, though not identical, antiviral profile.

Antiviral Spectrum of this compound: Current State of Research

Direct research into the antiviral activity of this compound is limited. The available data is sparse and, in some cases, conflicting. One study identified (±)-2-epi-pseudolycorine but reported a lack of antiviral activity against SARS-CoV-2[4]. Conversely, another recent study highlighted that this compound exhibited high antiviral potency against SARS-CoV-2 with a half-maximal effective concentration (EC50) of 1.1 µM, although it also displayed cytotoxicity[5]. A broader review has categorized this compound as "moderately active" in the context of its biological activities, which could include antiviral effects[2].

Given the limited direct evidence, a significant portion of this guide will focus on the established antiviral spectrum of lycorine as a predictive model for this compound's potential.

Quantitative Data Summary

Antiviral Activity of this compound

The following table summarizes the currently available quantitative data on the antiviral activity of this compound.

| Virus | Cell Line | Assay Type | Endpoint | Value | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | Vero | Not Specified | EC50 | 1.1 µM | ~5.17 µM | 4.7 | [5] |

| SARS-CoV-2 | Vero-E6 | High-content imaging | EC50 | >100 µM | >100 µM | - | [4] |

Note: The conflicting data for SARS-CoV-2 highlights the need for further research to clarify the antiviral potential of this compound.

Cytotoxicity of this compound

This compound has demonstrated growth-inhibitory activity against various cancer cell lines. This data is crucial for determining the therapeutic window for any potential antiviral applications.

| Cell Line | Cell Type | Endpoint | Value (µM) | Reference |

| A549 | Human Lung Carcinoma | IC50 | 7.4 | [6] |

| OE21 | Human Esophageal Squamous Cell Carcinoma | IC50 | 7.9 | [6] |

| Hs683 | Human Glioma | IC50 | 7.9 | [6] |

| U373 | Human Glioblastoma | IC50 | 7.8 | [6] |

| B16F10 | Murine Melanoma | IC50 | 7.5 | [6] |

| Jurkat | Human T-cell Leukemia | Apoptosis Induction | Concentration-dependent | [3] |

Antiviral Spectrum of Lycorine (for comparative analysis)

The extensive antiviral activity of lycorine is presented here to guide future research on this compound.

| Virus Family | Virus | Cell Line | EC50/IC50 (µM) | Reference |

| Coronaviridae | SARS-CoV | Vero | 1.021 ± 0.025 | [2] |

| SARS-CoV-2 | Vero | 0.878 ± 0.022 | [2] | |

| MERS-CoV | Vero | 2.123 ± 0.053 | [4] | |

| Flaviviridae | Zika Virus (ZIKV) | Vero | 0.22 | [7] |

| Dengue Virus (DENV) | Not Specified | Potent Inhibition | [7][8] | |

| West Nile Virus (WNV) | Not Specified | Potent Inhibition | [2] | |

| Yellow Fever Virus (YFV) | Not Specified | Potent Inhibition | [2] | |

| Picornaviridae | Enterovirus 71 (EV71) | Not Specified | Potent Inhibition | [7][9] |

| Poliovirus | HeLa | Potent Inhibition | [2] | |

| Orthomyxoviridae | Influenza A (H1N1, H3N2, H5N1) | MDCK, A549 | Potent Inhibition | [9][10][11] |

| Influenza B | MDCK | Potent Inhibition | [10][11] | |

| Retroviridae | HIV-1 | Not Specified | Moderate Activity | [2] |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Not Specified | Moderate Activity | [2] |

| Togaviridae | Chikungunya Virus (CHIKV) | Vero | ~10 | [12] |

| Sindbis Virus (SINV) | Vero | Potent Inhibition | [12] | |

| Semliki Forest Virus (SFV) | Vero | Potent Inhibition | [12] | |

| Venezuelan Equine Encephalomyelitis Virus (VEEV) | Vero | Potent Inhibition | [12] |

Experimental Protocols

In Vitro Antiviral Activity Assay (General Protocol)

This protocol is a generalized procedure based on methodologies used for testing lycorine and other antiviral compounds.

Objective: To determine the half-maximal effective concentration (EC50) of this compound against a specific virus.

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution (in DMSO)

-

Virus stock of known titer

-

96-well plates

-

MTT or CellTiter-Glo Luminescent Cell Viability Assay kit

-

qRT-PCR reagents

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium.

-

Infection and Treatment: Remove the culture medium from the cells and infect with the virus at a multiplicity of infection (MOI) of 0.01. After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Viral Replication:

-

qRT-PCR: Extract viral RNA from the supernatant and quantify the viral copy number using qRT-PCR.

-

Plaque Assay: Perform a plaque reduction assay to determine the viral titer in the supernatant.

-

-

Cytotoxicity Assay: In a parallel plate with uninfected cells, add the same concentrations of this compound and measure cell viability using an MTT or CellTiter-Glo assay to determine the 50% cytotoxic concentration (CC50).

-

Data Analysis: Calculate the EC50 value from the dose-response curve of viral inhibition and the CC50 from the cytotoxicity data. The Selectivity Index (SI) is calculated as CC50/EC50.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that reduces cell viability by 50% (CC50).

Materials:

-

Target cell line (e.g., A549, Vero)

-

96-well plates

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the CC50 value.

Visualizations: Pathways and Workflows

Potential Mechanism of Action: Inhibition of Viral Replication

Based on the known mechanisms of the closely related alkaloid lycorine, this compound may interfere with viral replication at multiple stages. The following diagram illustrates a generalized viral life cycle and potential points of inhibition.

Caption: Generalized viral life cycle with potential inhibition points for this compound.

Experimental Workflow for Antiviral Screening

The following diagram outlines a typical workflow for the initial screening and evaluation of a compound's antiviral activity.

Caption: A standard workflow for the discovery and preclinical evaluation of antiviral compounds.

Structure-Activity Relationship (SAR) Insights

The structural differences between this compound and lycorine, particularly the stereochemistry at certain carbon atoms, are expected to influence their biological activity. SAR studies on lycorine have indicated that the hydroxyl groups at the C-1 and C-2 positions are crucial for its antiviral and cytotoxic effects[2]. The orientation of these hydroxyl groups in this compound will likely modulate its interaction with biological targets. The "moderately active" designation for this compound in some contexts suggests that while it may retain some of the biological properties of lycorine, its potency could be different[2]. Further SAR studies directly comparing this compound and its derivatives with lycorine are essential to delineate the structural features critical for antiviral activity.

Future Directions and Conclusion

Key future research directions should include:

-

Broad-Spectrum Screening: A systematic evaluation of this compound against a diverse panel of RNA and DNA viruses.

-

Clarification of Conflicting Data: Further studies to resolve the discrepancies in the reported anti-SARS-CoV-2 activity.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which this compound exerts any antiviral effects.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of this compound derivatives to identify pharmacophores responsible for antiviral activity and to potentially separate antiviral effects from cytotoxicity.

-

In Vivo Efficacy and Toxicity Studies: Should in vitro studies yield promising results, evaluation in relevant animal models will be a critical next step.

References

- 1. Benzoindolizidine Alkaloids Tylophorine and Lycorine and Their Analogues with Antiviral, Anti-Inflammatory, and Anticancer Properties: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-SARS-CoV-2 Activity and Cytotoxicity of Amaryllidaceae Alkaloids from Hymenocallis littoralis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Potential Antiviral Action of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antiviral activity of lycorine against Zika virus in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 11. Structure-activity studies on the lycorine pharmacophore: A potent inducer of apoptosis in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibody and T Cell Immune Responses to SARS-CoV-2 Peptides in COVID-19 Convalescent Patients - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cytotoxic Effects of Pseudolycorine on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolycorine, a natural Amaryllidaceae alkaloid, has demonstrated notable growth-inhibitory activity against various cancer cell lines. As a structural analog of Lycorine, it is emerging as a compound of interest in oncology research. This document provides a comprehensive technical overview of the cytotoxic effects of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the underlying molecular pathways. The primary mechanism of action appears to be cytostatic at its IC50 concentrations, with apoptosis being induced at higher doses, a characteristic it shares with the closely related alkaloid, Lycorine. This guide serves as a resource for researchers investigating the therapeutic potential of this compound and other Amaryllidaceae alkaloids.

Quantitative Analysis of Cytotoxic Activity

This compound exhibits growth-inhibitory effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a standard measure of a compound's potency, have been determined through in vitro studies. These studies highlight that this compound's potency is comparable to that of Lycorine[1].

IC50 Values of this compound

The following table summarizes the reported IC50 values for this compound against several human and murine cancer cell lines after a 72-hour treatment period, as determined by the MTT colorimetric assay[2].

| Cell Line | Cancer Type | IC50 Value (µM) | Species | Resistance to Pro-apoptotic Stimuli |

| A549 | Non-small Cell Lung Carcinoma | 7.4 - 7.5 | Human | Resistant |

| OE21 | Esophageal Adenocarcinoma | 7.9 | Human | Resistant |

| U373 | Glioblastoma | 7.8 | Human | Resistant |

| Hs683 | Glioma | 7.9 | Human | Sensitive |

| B16F10 | Melanoma | 7.5 | Mouse | Sensitive |

Table 1: Summary of IC50 values for this compound against various cancer cell lines. Data sourced from MedChemExpress, citing studies on Amaryllidaceae alkaloids[2].

Mechanistic Insights into Anti-Cancer Effects

While research specifically detailing the molecular mechanisms of this compound is still developing, significant insights can be drawn from studies on its close structural analog, Lycorine. The primary anti-tumor effect of these alkaloids at their IC50 concentrations is believed to be cytostatic, inhibiting cancer cell proliferation without immediately inducing cell death[1][3]. However, at higher concentrations, these compounds are capable of inducing apoptosis[1][4].

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for anti-cancer agents. For the related compound Lycorine, apoptosis is triggered through the intrinsic (mitochondrial) pathway[3][5][6]. This process involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade[5][6][7].

References

- 1. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lycorine hydrochloride induces reactive oxygen species-mediated apoptosis via the mitochondrial apoptotic pathway and the JNK signaling pathway in the oral squamous cell carcinoma HSC-3 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Apoptosis induced by lycorine in KM3 cells is associated with the G0/G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Pseudolycorine: A Technical Guide for Drug Development

An In-depth Analysis of Pseudolycorine's Therapeutic Potential Based on its Chemical Structure and Biological Activity

This compound, a member of the Amaryllidaceae alkaloid family, has emerged as a compound of significant interest for researchers in oncology and virology. Its unique chemical scaffold presents a promising foundation for the development of novel therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its biological activities, the influence of structural modifications, and the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this natural product.

Anticancer Activity of this compound and its Analogs

This compound has demonstrated notable growth-inhibitory activity against a range of human cancer cell lines. The following table summarizes the available quantitative data on the cytotoxic effects of this compound and related lycorine-type alkaloids.

| Compound | A549 (NSCLC) IC₅₀ (µM) | OE21 (Esophageal) IC₅₀ (µM) | Hs683 (Oligodendroglioma) IC₅₀ (µM) | U373 (Glioblastoma) IC₅₀ (µM) | B16F10 (Melanoma) IC₅₀ (µM) | Jurkat (T-cell leukemia) |

| This compound | 7.4[1] | 7.9[1] | 7.9[1] | 7.8[1] | 7.5[1] | Induces apoptosis[2][3] |

| Lycorine | Present | Present | Present | Present | Present | Induces apoptosis[2][3] |

| 1-O-acetyllycorine | Mildly active in inducing apoptosis[4] | |||||

| 2-O-acetyllycorine | Inactive | Inactive | Inactive | Inactive | Inactive | |

| 1,2-di-O-acetyllycorine | Inactive | Inactive | Inactive | Inactive | Inactive | Inactive in inducing apoptosis[4] |

| 2-epi-lycorine | Inactive | Inactive | Inactive | Inactive | Inactive | |

| Ungeremine | Active against some cell lines | Active against some cell lines | Active against some cell lines | Active against some cell lines | Active against some cell lines | |

| Amarbellisine | Similar potency to lycorine | Similar potency to lycorine | Similar potency to lycorine | Similar potency to lycorine | Similar potency to lycorine |

Key Structure-Activity Relationship Insights for Anticancer Activity:

-

The 1,2-Diol in Ring C is Crucial: The free hydroxyl groups at the C-1 and C-2 positions in the C-ring are essential for potent apoptosis-inducing activity. Both monosubstitution and disubstitution at these positions, for instance with acetyl groups, lead to a significant decrease or complete loss of activity.[4]

-

Stereochemistry of the C-Ring: The stereochemistry of the hydroxyl groups and the overall conformation of the C-ring are critical for anticancer activity.[5]

-

Open Dioxole Ring: this compound, which possesses an open dioxole A-ring, maintains good growth-inhibitory potency, suggesting that the intact dioxole ring, as seen in lycorine, is not an absolute requirement for anticancer effects.[5]

-

Modifications at C-1: Small substituents at the C-1 position, such as an acetyl group, are partially tolerated, resulting in mildly active compounds.[4]

Antiviral Activity of this compound Analogs

While data on the antiviral activity of this compound itself is limited, studies on its close analogs provide valuable insights into the SAR for this biological effect.

| Compound | SARS-CoV-2 (Vero E6 cells) EC₅₀ (µM) | SARS-CoV-2 (Vero E6 cells) CC₅₀ (µM) |

| (±)-2-epi-pseudolycorine | > 100 (inactive)[3] | > 100[3] |

| Lycorine | Potent activity reported, but with cytotoxicity in some assays.[3] | 1.2[3] |

| 2-epi-lycorine | 40-77 (weak inhibition)[3] | > 100[3] |

Key Structure-Activity Relationship Insights for Antiviral Activity:

-

Stereochemistry at C-2 is Critical: The lack of antiviral activity in (±)-2-epi-pseudolycorine, where the stereochemistry at the C-2 position is altered compared to lycorine, highlights the importance of this structural feature for antiviral effects.[3]

-

The C3-C4 Double Bond: For lycorine-type alkaloids, the double bond between C3 and C4 is considered crucial for antiviral activity.[6]

-

Free Hydroxyl Groups at C-1 and C-2: Similar to anticancer activity, the free hydroxyl groups at the C-1 and C-2 positions are important for the antiviral properties of lycorine-type alkaloids.[6]

Molecular Mechanisms of Action

Induction of Apoptosis in Cancer Cells

This compound is known to induce apoptosis in cancer cells, particularly in Jurkat T-cell leukemia cells.[2][3] While the precise signaling cascade for this compound is still under full investigation, the general mechanism for lycorine-type alkaloids involves the activation of the intrinsic apoptotic pathway. This pathway is characterized by the involvement of the Bcl-2 family of proteins and the subsequent activation of caspases.

Experimental Workflows

The following diagram illustrates a general workflow for assessing the anticancer activity of this compound and its derivatives.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, Jurkat)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well microplates

-

This compound or its derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. For suspension cells like Jurkat, they can be directly seeded. For adherent cells like A549, allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well. For suspension cells, centrifuge the plate, remove the supernatant, and then add the solubilization solution.

-

Absorbance Measurement: Shake the plate gently to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

SARS-CoV-2 Antiviral Assay (CPE Inhibition)

This assay measures the ability of a compound to inhibit the cytopathic effect (CPE) induced by SARS-CoV-2 in susceptible cells.

Materials:

-

Vero E6 cells

-

Complete culture medium (e.g., DMEM with 2% FBS)

-

96-well microplates

-

SARS-CoV-2 viral stock

-

This compound or its derivatives dissolved in DMSO

-

Crystal Violet solution (0.5% in 20% methanol)

-

Formalin (10%)

Procedure:

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate and grow to 90-95% confluency.

-

Compound and Virus Addition: In a BSL-3 facility, remove the culture medium and add serial dilutions of the test compounds. Subsequently, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), typically 0.01. Include a virus control (cells with virus but no compound) and a cell control (cells with no virus or compound).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂ until CPE is evident in the virus control wells.

-

Cell Fixation and Staining: Fix the cells with 10% formalin for 30 minutes. Remove the formalin and stain the cells with Crystal Violet solution for 20 minutes.

-

Quantification: Gently wash the plate with water and allow it to dry. Solubilize the stain with methanol and measure the absorbance at 570 nm.

-

Data Analysis: The EC₅₀ value is calculated as the compound concentration that inhibits CPE by 50% compared to the virus control.

Apoptosis Detection by Hoechst Staining

This method is used to visualize apoptotic nuclei characterized by condensed and fragmented chromatin.

Materials:

-

Jurkat cells

-

Complete culture medium

-

This compound or its derivatives

-

Hoechst 33342 stain

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat Jurkat cells with the test compound at the desired concentration for a specified time (e.g., 72 hours). Include an untreated control.

-

Cell Harvesting and Staining: Harvest the cells by centrifugation. Resuspend the cell pellet in PBS and add Hoechst 33342 stain to a final concentration of 1 µg/mL. Incubate for 10-15 minutes at room temperature, protected from light.

-

Washing: Centrifuge the cells to remove the staining solution and resuspend the pellet in fresh PBS.

-

Visualization: Place a drop of the cell suspension on a microscope slide and cover with a coverslip. Observe the cells under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit brightly stained, condensed, and/or fragmented nuclei, while normal cells will have uniformly stained, larger nuclei.

Conclusion and Future Directions

The structure-activity relationship of this compound reveals critical insights for the design of novel anticancer and antiviral agents. The integrity of the C-1 and C-2 hydroxyl groups in the C-ring is paramount for its biological activity, particularly for inducing apoptosis. The flexibility of the A-ring, as demonstrated by the activity of this compound, opens avenues for further chemical modifications to improve potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Synthesis of a broader range of this compound derivatives: Modifications on the aromatic ring and the nitrogen atom could yield compounds with improved activity and reduced toxicity.

-

Elucidation of the precise molecular targets: Identifying the specific proteins that this compound interacts with will enable a more rational approach to drug design.

-

In vivo efficacy studies: Promising derivatives should be advanced to animal models to evaluate their therapeutic potential in a physiological context.

By leveraging the knowledge of its structure-activity relationship, this compound and its analogs hold considerable promise for the development of the next generation of anticancer and antiviral therapies.

References

- 1. Structure-activity studies on the lycorine pharmacophore: A potent inducer of apoptosis in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lycorine and its derivatives for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]